molecular formula C12H14O3 B2487901 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde CAS No. 923256-42-2

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde

Cat. No. B2487901
M. Wt: 206.241
InChI Key: XNNTWUIEFDDWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315495B2

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and 2-(bromomethyl)tetrahydrofuran (541 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-((tetrahydrofuran-2-yl)methoxy)benzaldehyde (338 mg, quant. crude) as a yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1.[I-].[Na+]>>[O:13]1[CH2:14][CH2:15][CH2:16][CH:12]1[CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
BrCC1OCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized as in Example 24.1

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 338 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.